EthanediaMide iMpurity D
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Overview
Description
EthanediaMide iMpurity D is a chemical compound with the molecular formula C21H30ClN5O5 and a molecular weight of 467.95 g/mol . It is an impurity of Edoxaban, an anticoagulant drug that acts as a direct factor Xa inhibitor . This compound is a white to off-white solid with a density of 1.29±0.1 g/cm³ and a pKa of 9.46±0.70 . It is slightly soluble in chloroform and methanol .
Preparation Methods
EthanediaMide iMpurity D can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate with N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester . The reaction is carried out in N,N-dimethylformamide (DMF) with sodium acetate as a catalyst at 90°C for 7 hours . The product is then precipitated by adding water and incubating at 85°C for 1 hour, followed by filtration and drying to obtain this compound as an off-white solid with a yield of 93% and a purity of 98.9% .
Chemical Reactions Analysis
EthanediaMide iMpurity D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
EthanediaMide iMpurity D has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of EthanediaMide iMpurity D is related to its role as an impurity of Edoxaban. Edoxaban acts as a direct inhibitor of factor Xa, an enzyme involved in the coagulation cascade . By inhibiting factor Xa, Edoxaban prevents the formation of thrombin and subsequent blood clot formation . The molecular targets and pathways involved in the action of this compound are similar to those of Edoxaban, as it shares structural similarities with the parent compound .
Comparison with Similar Compounds
EthanediaMide iMpurity D can be compared with other impurities of Edoxaban, such as EthanediaMide iMpurity F and Edoxaban Impurity 16 . These compounds share similar chemical structures and properties but differ in their specific functional groups and synthesis methods . This compound is unique in its specific combination of functional groups and its role as a direct impurity of Edoxaban .
Similar Compounds
- EthanediaMide iMpurity F
- Edoxaban Impurity 16
- Acetic acid, [ (5-chloro-2-pyridinyl)amino]oxo-
- tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate
Properties
Molecular Formula |
C21H29ClN5O5- |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
N-tert-butyl-N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C21H30ClN5O5/c1-21(2,3)27(20(31)32)15-10-12(19(30)26(4)5)6-8-14(15)24-17(28)18(29)25-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,31,32)(H,23,25,29)/p-1/t12-,14-,15+/m0/s1 |
InChI Key |
KTTDCOXXHXXJOU-AEGPPILISA-M |
Isomeric SMILES |
CC(C)(C)N([C@@H]1C[C@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)N(C1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C)C(=O)[O-] |
Origin of Product |
United States |
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